Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a 4-fluoro-benzothiazole moiety linked via an amino group to the 2-position of a 4-methylthiazole ring. Thiazoles are heterocyclic scaffolds widely explored in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antidiabetic activities .
Properties
IUPAC Name |
ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S2/c1-3-20-12(19)11-7(2)16-13(22-11)18-14-17-10-8(15)5-4-6-9(10)21-14/h4-6H,3H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZBIBJAAXZBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(C=CC=C3S2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ringThe final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to improve reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials, such as dyes and polymers, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to cell death or growth inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Amino Position
The 2-amino group of the thiazole ring is critical for biological interactions. Key analogs include:
(a) Ethyl 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC)
- Substituents: 4-Chlorobenzyl amino group.
- Activity : Demonstrated hypoglycemic effects in streptozotocin-induced diabetic rats, attributed to the electron-withdrawing chloro group enhancing receptor binding .
(b) AS601245 (1,3-benzothiazol-2-yl acetonitrile derivative)
- Substituents : 1,3-Benzothiazol-2-yl group linked to a pyrimidine-acetonitrile scaffold.
- Activity : Acts as a c-Jun N-terminal kinase (JNK) inhibitor with neuroprotective properties .
(c) Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Substituents on the Thiazole Ring
(a) Ethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate
- Substituents : 4-Trifluoromethylphenyl group.
- Synthesis : Prepared via condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate .
(b) Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Biological Activity
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 862974-69-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a thiazole ring fused with a benzothiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 373.4 g/mol. The presence of a fluorine atom and an ethyl carboxylate group in its structure contributes to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Ring : This is achieved through the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones.
- Esterification : The final step introduces the ethyl carboxylate group via esterification reactions.
These synthetic routes are optimized for both laboratory and industrial production, focusing on yield and environmental sustainability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes essential for cell division.
These interactions lead to growth inhibition or cell death in various pathogenic organisms and cancer cells.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate to high inhibition | |
| Gram-negative Bacteria | Variable efficacy | |
| Fungi | Effective against Candida spp. |
In vitro studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, suggesting its potential use as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : this compound was tested on various cancer cell lines, showing significant cytotoxic effects.
- Mechanisms : It is believed that the compound induces apoptosis in cancer cells through oxidative stress pathways and by disrupting cellular signaling cascades.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µM .
- Anticancer Research : In another investigation focused on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as an anticancer therapeutic .
Q & A
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Amide coupling | DMF | EDCI/HOBt | 78 | 98 | |
| Esterification | THF | Triethylamine | 85 | 97 | |
| Recrystallization | Ethanol | – | 92 | 99 |
Q. Table 2. Biological Activity of Structural Analogs
| Analog (Substituent) | IC₅₀ (µM, PC-3) | LogP | Target Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 4-Fluorophenyl | 2.1 | 3.2 | -9.8 (EGFR) |
| 4-Chlorophenyl | 5.7 | 3.8 | -8.3 (EGFR) |
| 4-Methoxyphenyl | 12.4 | 2.5 | -7.1 (EGFR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
